tert-Butyl azetidin-3-ylcarbamate

Medicinal Chemistry PET Imaging Covalent Inhibitors

Drug discovery teams needing constrained, sp3-rich scaffolds often face suboptimal ADME with larger rings. tert-Butyl azetidin-3-ylcarbamate (Boc-3-aminoazetidine) solves this: - Outperforms piperidines in MAGL inhibition and CNS PET tracer [11C]QST-0837 design. - Introduces conformational rigidity as a turn-inducer in cyclic peptides. - Supplied with ≥98% purity; reliable batch consistency for medicinal chemistry & radiolabeling.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 91188-13-5
Cat. No. B109299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl azetidin-3-ylcarbamate
CAS91188-13-5
Synonymstert-Butyl Azetidin-3-ylcarbamate;  N-(Azetidin-3-yl)carbamic Acid tert-Butyl Ester;  Azetidine-3-ylcarbamic Acid tert-Butyl Ester;  Azetidin-3-ylcarbamic Acid tert-Butyl Ester;  3-[N-(tert-Butyloxycarbonyl)amino]azetidine;  3-(tert-Butoxycarbonylamino)az
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNC1
InChIInChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-9-5-6/h6,9H,4-5H2,1-3H3,(H,10,11)
InChIKeyNEMXVXVJGXZDRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Azetidin-3-ylcarbamate: Protected Azetidine Building Block


tert-Butyl azetidin-3-ylcarbamate (also known as 3-(Boc-amino)azetidine) is a four-membered, nitrogen-containing heterocyclic building block [1]. The compound features a Boc-protected primary amine on the azetidine ring, offering a constrained, sp3-rich scaffold with conformational rigidity . This structural motif is increasingly exploited in drug discovery to modulate pharmacokinetic properties, improve metabolic stability, and enhance receptor selectivity . Its primary role is as a versatile intermediate for the synthesis of more complex molecules, including substituted benzothiazoles and P2Y12 receptor antagonists .

1
Boc-Protected Amine
Enables selective deprotection and further functionalization in synthetic sequences
2
sp3-Rich Constrained Scaffold
Provides conformational rigidity reported to influence target selectivity and PK property modulation
3
Versatile Intermediate
Applied in heterocyclic synthesis (benzothiazoles) and reported as precursor for P2Y12 receptor antagonist research

tert-Butyl Azetidin-3-ylcarbamate: Structural Uniqueness


In drug discovery, the choice of a heterocyclic building block is not trivial; it directly impacts a drug candidate's potency, selectivity, and ADME profile. Azetidines possess a unique combination of high ring strain, sp3-character, and conformational rigidity that distinguishes them from larger ring analogs like piperidines and pyrrolidines [1]. This strain directly influences reactivity and interactions with biological targets. For example, molecular dynamics simulations have shown that an azetidine carbamate moiety is more easily hydrolyzed following binding to monoacylglycerol lipase (MAGL) than its piperidine counterpart [2]. Furthermore, the 3-aminoazetidine subunit has been validated as a turn-inducing element in cyclic peptides, a property not replicated by larger rings [3]. Consequently, substituting this compound with a piperidine or pyrrolidine analog could lead to a significant loss of biological activity or altered pharmacokinetic behavior, rendering it a critical, non-commodity starting material for specific research programs.

Target
Azetidine Scaffold
High ring strain, sp3 rigidity, turn-inducing in peptides; reported differential enzymatic hydrolysis.
Potential Substitute
Piperidine / Pyrrolidine
Larger rings with different conformational profile; hydrolysis rate and biological target engagement may not transfer.
Reactivity Context
Enzymatic Hydrolysis
Azetidine carbamates more readily hydrolyzed upon MAGL binding; may support covalent inhibitor design.
Mismatch Risk
Hydrolysis Rate Mismatch
Piperidine analogs show slower hydrolysis; substitution could alter inhibitor residence time and in vivo readouts.
In Vivo Context
Target Engagement
Reported CNS 2-AG elevation at 10 mg/kg for azetidine carbamates.
Mismatch Risk
Model Response Transfer
Piperidine-based compounds may not reproduce the same level of in vivo modulation; model-specific validation required.

tert-Butyl Azetidin-3-ylcarbamate: Performance Benchmarks


Enzymatic Hydrolysis: Azetidine vs. Piperidine

Molecular dynamics simulations and in vitro assays demonstrate that an azetidine carbamate core is more susceptible to enzymatic hydrolysis than its piperidine counterpart [1]. This differential reactivity is crucial for designing covalent inhibitors with predictable clearance rates. The study compared an azetidine carbamate (1,1,1,3,3,3-hexafluoropropan-2-yl-3-(1-phenyl-1H-pyrazol-3-yl)azetidine-1-carboxylate) against its piperidine analog [1].

Enzymatic Hydrolysis
Head-to-head
Azetidine carbamate more easily hydrolyzed than piperidine analog upon MAGL binding
Supports covalent inhibitor design via differential hydrolysis
Reported from MD simulations and in vitro assay
Medicinal Chemistry PET Imaging Covalent Inhibitors

MAGL Inhibition: Azetidine vs. Piperidine Carbamates

A parallel medicinal chemistry study compared azetidine and piperidine carbamates as monoacylglycerol lipase (MAGL) inhibitors [1]. The research highlighted the improved efficiency of azetidine-derived carbamates [1]. Specific data for a 3-substituted azetidine carbamate (Compound 6) showed it to be a highly efficient and selective MAGL inhibitor, elevating central 2-AG levels in vivo at a 10 mg/kg dose [1].

MAGL Inhibition In Vivo
Reported
Azetidine carbamates showed improved efficiency; 10 mg/kg elevated central 2-AG levels
Supports CNS-penetrant MAGL inhibitor screening context
Cross-study comparable; model-specific interpretation
MAGL Inhibition Endocannabinoid System Neuroinflammation

MAGL Inhibition Potency: Azetidine Carbamate Benchmark

To further quantify the potency of the azetidine scaffold, a derivative (3-substituted azetidine carbamate) was tested against human MAGL. The IC50 value obtained provides a direct benchmark for comparing the target compound's potential when used as a core motif [1].

MAGL IC50
Class-level
398 nM for a 3-substituted azetidine carbamate derivative
Reported inhibition potency context; supports benchmarking
Data from related derivative; review target selectivity
MAGL Inhibition Drug Discovery Enzymatic Assay

Synthetic Utility: Heterocycle Formation

The compound has been successfully employed as a reactant in copper-catalyzed three-component domino condensation/S-arylation/heterocyclization reactions to prepare substituted benzothiazoles . While specific yields are dependent on the exact reaction conditions and substrates, the compound's use in this high-value transformation underscores its utility .

Synthetic Utility
Data to verify
Used in Cu-catalyzed domino condensation/S-arylation/heterocyclization for benzothiazoles
Supports synthetic feasibility assessment for heterocycle libraries
Source details not provided; method-dependent
Organic Synthesis Copper Catalysis Heterocyclization

Purity and Physical Specifications

Commercially available tert-Butyl azetidin-3-ylcarbamate is supplied with a guaranteed purity and defined physical properties, which are critical for reproducible research outcomes [REFS-1, REFS-2]. The solid form (melting point 63-72 °C) and high purity (98%) ensure accurate reaction stoichiometry and minimize impurities [REFS-1, REFS-2].

Specifications
Supplier data
Purity 98%; solid; mp 63–72 °C
Supports stoichiometry and reproducibility
Verify lot-specific certificate of analysis
Analytical Chemistry Quality Control Procurement

tert-Butyl Azetidin-3-ylcarbamate: Research Applications


Covalent MAGL Inhibitors for Neuroinflammation

Researchers designing next-generation MAGL inhibitors can leverage the azetidine carbamate core's enhanced efficiency over piperidine analogs, as demonstrated in a head-to-head medicinal chemistry comparison [1]. The 3-substituted azetidine carbamate scaffold has been validated in vivo to elevate central 2-AG levels, a key endocannabinoid, at a 10 mg/kg dose, confirming its potential for CNS-penetrant therapeutics [1].

PET Imaging Probes for pH Mapping

The compound's azetidine carbamate skeleton is a key component in novel PET radiotracers like [11C]QST-0837 [2]. The differential hydrolysis rate of azetidine versus piperidine carbamates upon MAGL binding, as shown by molecular dynamics simulations, enables the development of probes for visualizing intracellular pH gradients in the brain [2]. This application is highly relevant for studying ischemic stroke, cancer, and other CNS disorders.

Constrained Peptidomimetics & Macrocyclic Peptides

The 3-aminoazetidine subunit has been validated as a turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides [3]. Researchers can utilize tert-butyl azetidin-3-ylcarbamate to introduce conformational constraint, thereby improving the metabolic stability and target binding of peptide therapeutics.

Copper-Catalyzed Benzothiazole Synthesis

As a versatile building block, the compound is employed in copper-catalyzed three-component domino reactions to synthesize substituted benzothiazoles . This application is valuable for medicinal chemists exploring new chemical space and for process chemists developing efficient synthetic routes to complex heterocyclic libraries.

Application
Selection Property
Validation Focus
Covalent MAGL Inhibitor Design
Azetidine carbamate scaffold efficiency context
In vivo target engagement and 2-AG modulation assessment
PET Tracer Design (pH Mapping)
Differential enzymatic hydrolysis rate
Intracellular pH gradient detection in brain research models
Constrained Peptidomimetic Synthesis
Turn-inducing 3-aminoazetidine subunit
Cyclic peptide stability and target binding characterization
Copper-Catalyzed Heterocycle Synthesis
Boc-protected amine for domino coupling reactions
Benzothiazole library synthesis and scope exploration

Technical Documentation Hub

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52 linked technical documents
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